Diethyl N-[5-[N-[(3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl]-N-methylamino]-2-thenoyl]-L-glutamate
CAS No.: 132463-02-6
Cat. No.: VC21181016
Molecular Formula: C25H30N4O6S
Molecular Weight: 514.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 132463-02-6 |
|---|---|
| Molecular Formula | C25H30N4O6S |
| Molecular Weight | 514.6 g/mol |
| IUPAC Name | diethyl (2S)-2-[[5-[methyl-[(2-methyl-4-oxo-3H-quinazolin-6-yl)methyl]amino]thiophene-2-carbonyl]amino]pentanedioate |
| Standard InChI | InChI=1S/C25H30N4O6S/c1-5-34-22(30)12-9-19(25(33)35-6-2)28-24(32)20-10-11-21(36-20)29(4)14-16-7-8-18-17(13-16)23(31)27-15(3)26-18/h7-8,10-11,13,19H,5-6,9,12,14H2,1-4H3,(H,28,32)(H,26,27,31)/t19-/m0/s1 |
| Standard InChI Key | MMEWNGFFTNKUFD-IBGZPJMESA-N |
| Isomeric SMILES | CCOC(=O)CC[C@@H](C(=O)OCC)NC(=O)C1=CC=C(S1)N(C)CC2=CC3=C(C=C2)NC(=NC3=O)C |
| SMILES | CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(S1)N(C)CC2=CC3=C(C=C2)N=C(NC3=O)C |
| Canonical SMILES | CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(S1)N(C)CC2=CC3=C(C=C2)NC(=NC3=O)C |
Introduction
Chemical Identity and Classification
Diethyl N-[5-[N-[(3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl]-N-methylamino]-2-thenoyl]-L-glutamate is characterized by a complex molecular structure that incorporates several key functional groups. The compound is identified by its unique CAS registry number 132463-02-6, which serves as its primary identifier in chemical databases and literature . According to formal nomenclature standards, its IUPAC name is diethyl (2S)-2-[[5-[methyl-[(2-methyl-4-oxo-3H-quinazolin-6-yl)methyl]amino]thiophene-2-carbonyl]amino]pentanedioate. This systematic name, while lengthy, precisely describes the compound's structural components and their spatial arrangement.
The compound belongs to a class of quinazoline derivatives, specifically those containing modified glutamate residues. These structures are known to possess various biological activities, particularly in relation to enzyme inhibition processes. The presence of the quinazoline ring system is particularly noteworthy, as this structural motif appears in various pharmaceutically active compounds, including several approved drugs targeting various diseases.
Chemical Identifiers
The compound is represented by various chemical identifiers that facilitate its identification in databases and literature. These identifiers provide standardized ways to reference the compound across different platforms and research contexts, ensuring consistency in chemical communication.
Table 1: Chemical Identifiers for Diethyl N-[5-[N-[(3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl]-N-methylamino]-2-thenoyl]-L-glutamate
| Identifier Type | Value |
|---|---|
| CAS Number | 132463-02-6 |
| Molecular Formula | C25H30N4O6S |
| Standard InChIKey | MMEWNGFFTNKUFD-IBGZPJMESA-N |
| PubChem Compound ID | 135909363 |
Molecular Structure and Properties
The molecular structure of Diethyl N-[5-[N-[(3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl]-N-methylamino]-2-thenoyl]-L-glutamate is characterized by its complex arrangement of functional groups. The compound contains a quinazoline core structure with a methyl group at position 2 and an oxo group at position 4. This quinazoline system is linked via a methylene bridge to a methylamino group, which in turn is connected to a thiophene ring. The thiophene ring carries a carbonyl group that forms an amide bond with L-glutamate, which has been esterified with ethyl groups at both carboxylic acid positions .
The three-dimensional structure of this compound is particularly important for understanding its potential biological interactions. The presence of a stereocenter at the alpha-carbon of the glutamate residue (indicated by the L-designation) contributes to its specific spatial orientation, which may be crucial for its biological activity. The compound's structure suggests potential for hydrogen bonding, both as a donor and acceptor, which could be significant for interactions with biological targets such as enzymes or receptors.
Physicochemical Properties
The physicochemical properties of Diethyl N-[5-[N-[(3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl]-N-methylamino]-2-thenoyl]-L-glutamate are important determinants of its behavior in biological systems and its potential pharmaceutical applications. These properties influence aspects such as solubility, membrane permeability, and bioavailability.
Table 2: Physicochemical Properties of Diethyl N-[5-[N-[(3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl]-N-methylamino]-2-thenoyl]-L-glutamate
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 514.59 g/mol | Calculated |
| Density | 1.32 | Experimental |
| LogP | 3.32510 | Calculated |
| Polar Surface Area (PSA) | 158.93000 | Calculated |
| pKa | 13.09±0.46 | Predicted |
| Index of Refraction | 1.623 | Experimental |
Research Applications and Future Directions
Diethyl N-[5-[N-[(3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl]-N-methylamino]-2-thenoyl]-L-glutamate's potential research applications span several areas of medicinal chemistry and pharmacology. Its structural features suggest possible utility in enzyme inhibition studies, particularly those focused on thymidylate synthase and related enzymes involved in nucleotide metabolism. This could be relevant for cancer research, as disruption of DNA synthesis pathways is a common strategy in anticancer drug development .
The compound may also serve as a scaffold for developing new chemical entities with enhanced properties or novel mechanisms of action. Structure-activity relationship studies using this compound as a starting point could lead to the identification of more potent and selective enzyme inhibitors. Additionally, the compound might be used as a molecular probe to study biological pathways and protein-ligand interactions, providing insights into fundamental biochemical processes .
Challenges and Opportunities
Despite its potential, several challenges exist in the research and development of compounds like Diethyl N-[5-[N-[(3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl]-N-methylamino]-2-thenoyl]-L-glutamate. Its complex structure makes synthesis challenging and potentially costly, which may limit large-scale production. The relatively high molecular weight and polar surface area may present challenges for drug-like properties such as cell permeability and oral bioavailability .
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